molecular formula C12H15NO2 B312132 N-(3-methylphenyl)oxolane-2-carboxamide

N-(3-methylphenyl)oxolane-2-carboxamide

Cat. No.: B312132
M. Wt: 205.25 g/mol
InChI Key: MGUKYJNVUXCTSZ-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)oxolane-2-carboxamide is a synthetic organic compound featuring an oxolane (tetrahydrofuran) ring linked via a carboxamide group to a 3-methyl-substituted phenyl ring.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(3-methylphenyl)oxolane-2-carboxamide

InChI

InChI=1S/C12H15NO2/c1-9-4-2-5-10(8-9)13-12(14)11-6-3-7-15-11/h2,4-5,8,11H,3,6-7H2,1H3,(H,13,14)

InChI Key

MGUKYJNVUXCTSZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2CCCO2

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)oxolane-2-carboxamide typically involves the reaction of 3-methylphenylamine with tetrahydrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-(3-methylphenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, N-(3-methylphenyl)oxolane-2-carboxamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for designing new compounds .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science .

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key differences between N-(3-methylphenyl)oxolane-2-carboxamide and related compounds:

Compound Name Molecular Formula Molecular Weight logP* logS* Key Structural Features Pharmacological Notes
This compound C₁₃H₁₇NO₂ ~219.3 (calc.) ~2.1 ~-3.2 3-methylphenyl, oxolane-carboxamide Unknown; inferred low toxicity
N-(5-propyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide (Y031-0700) C₁₀H₁₅N₃O₂S 241.31 1.82 -2.44 Thiadiazole, oxolane-carboxamide Higher polarity due to thiadiazole
Tetrahydrofuranylfentanyl (THF-F) C₂₃H₂₈N₂O₂ 364.5 (calc.) ~4.5 ~-4.8 Piperidine, phenylethyl, oxolane-carboxamide Potent opioid agonist
N-(3-Bromo-2-methylphenyl)-2-oxo-pyridine-3-carboxamide C₁₃H₁₁BrN₂O₂ 307.1 (calc.) ~2.8 ~-3.5 Bromo, methylphenyl, pyridine-carboxamide Planar conformation enhances π-stacking

*Note: logP and logS values for the target compound are estimated based on structural analogs.

Key Observations:
  • Lipophilicity (logP): The target compound’s methylphenyl group increases logP compared to the thiadiazole analog (), which has a polar heterocycle.
  • Solubility (logS): The oxolane ring improves solubility relative to purely aromatic systems, though the methylphenyl group in the target compound may counteract this effect. The brominated analog () shows lower solubility due to halogenation .
  • Hydrogen Bonding: The carboxamide group enables intermolecular hydrogen bonding, as seen in the crystal structure of the brominated analog (). Thiadiazole derivatives () exhibit higher hydrogen bond acceptor counts, improving solubility in polar solvents .

Pharmacological and Toxicological Insights

  • THF-F (): As a fentanyl analog, THF-F binds to μ-opioid receptors, demonstrating high potency. The target compound lacks the piperidine-phenylethyl motif critical for opioid activity, suggesting divergent pharmacological profiles .
  • Toxicity: Limited toxicological data are available for oxolane-carboxamides.

Structural Modifications and Bioactivity

  • Substituent Effects: 3-Methylphenyl vs. Bromination (): Bromine increases molecular weight and lipophilicity, which may enhance receptor binding affinity but reduce metabolic stability.
  • Ring Systems:
    • Oxolane’s flexibility contrasts with pyridine’s rigidity (), affecting conformational stability and intermolecular interactions.
    • Piperidine in THF-F introduces a basic nitrogen, critical for opioid receptor interaction, absent in the target compound .

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